molecular formula C7H12O B3053170 Bicyclo[2.2.1]heptan-1-ol CAS No. 51566-98-4

Bicyclo[2.2.1]heptan-1-ol

Cat. No.: B3053170
CAS No.: 51566-98-4
M. Wt: 112.17 g/mol
InChI Key: NIZFPIBTGJOVRT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-1-ol, also known as norborneol, is a bicyclic alcohol with the molecular formula C7H12O. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The compound is a white crystalline solid at room temperature and is known for its pleasant camphor-like odor.

Mechanism of Action

Target of Action

The primary targets of Bicyclo[2.2.1]heptan-1-ol are currently unknown. The compound’s structure is embedded in numerous compounds with various functions , suggesting a potential for diverse biological interactions

Mode of Action

The exact mode of action of Bicyclo[22It’s known that similar compounds can be converted into corresponding lactones using certain enzymes . This suggests that this compound may interact with its targets through enzymatic transformations.

Biochemical Pathways

The biochemical pathways affected by Bicyclo[22The transformation of similar compounds into lactones suggests that it may be involved in metabolic pathways related to lactone biosynthesis

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound behaves in the body.

Result of Action

The molecular and cellular effects of Bicyclo[22Given its potential involvement in lactone biosynthesis , it may influence cellular processes related to this pathway. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of norcamphor using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically takes place in anhydrous ether or tetrahydrofuran (THF) as solvents, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of norbornene in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form norcamphor using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

    Reduction: Reduction of norcamphor back to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of various bicyclic compounds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-1-ol can be compared with other similar compounds such as:

This compound stands out due to its specific structural features and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

bicyclo[2.2.1]heptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-3-1-6(5-7)2-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFPIBTGJOVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335276
Record name Bicyclo[2.2.1]heptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51566-98-4
Record name Bicyclo[2.2.1]heptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.96 gram (10 millimoles) of norbornane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 75° C. for 15 hours to give 1-hydroxynorbornane (selectivity for norbornane 44%, yield 44%) and 1,2-dihydroxynorbornane (selectivity for norbornane 55%, yield 55%) with a transformation rate of norbornane of 99% and the selectivity for the alcohols of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Bicyclo[2.2.1]heptan-1-ol
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